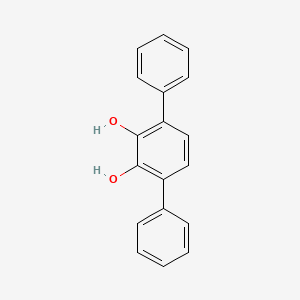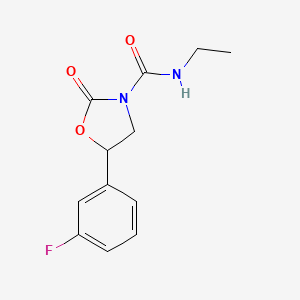
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is a synthetic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 3-fluorobenzaldehyde, and glycine.
Formation of Intermediate: The initial step involves the condensation of ethylamine with 3-fluorobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with glycine to form the oxazolidine ring.
Oxidation: The oxazolidine intermediate is then oxidized to introduce the oxo group at the 2-position, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmacological Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This action disrupts bacterial growth and replication, making it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid. While all these compounds share a common oxazolidinone core, this compound is unique due to the presence of the ethyl and fluorophenyl groups, which may enhance its pharmacological properties.
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
These compounds are also known for their antimicrobial properties and are used in the treatment of various bacterial infections.
Eigenschaften
CAS-Nummer |
34725-14-9 |
|---|---|
Molekularformel |
C12H13FN2O3 |
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
N-ethyl-5-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H13FN2O3/c1-2-14-11(16)15-7-10(18-12(15)17)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,16) |
InChI-Schlüssel |
BESWNSMBCXKIGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N1CC(OC1=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


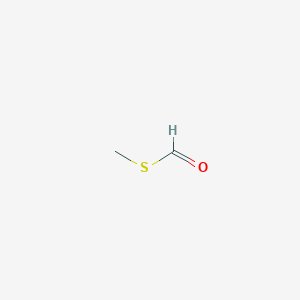
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

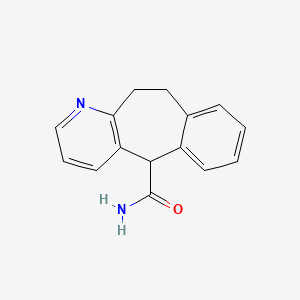
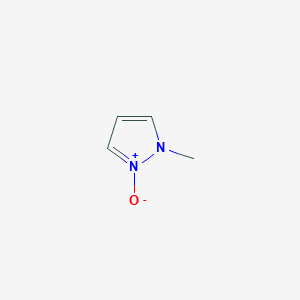
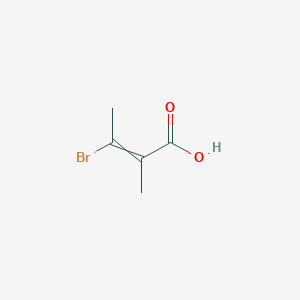
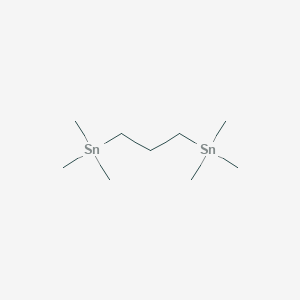
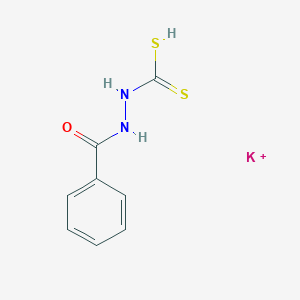
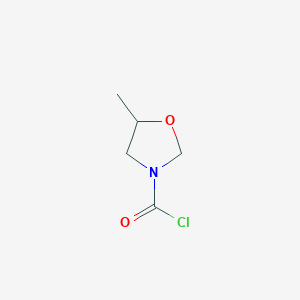
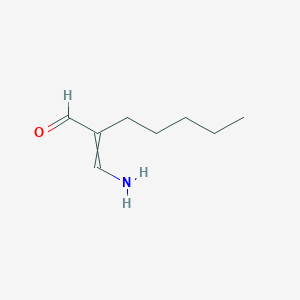


![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
